molecular formula C21H22N4O2S B2918111 N1-(3,4-dimethylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide CAS No. 897457-04-4

N1-(3,4-dimethylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide

Cat. No.: B2918111
CAS No.: 897457-04-4
M. Wt: 394.49
InChI Key: SQYVUUIDZVLTIR-UHFFFAOYSA-N
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Description

N1-(3,4-dimethylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide is a potent, selective, and cell-active ATP-competitive inhibitor of the Salt-Inducible Kinase 3 (SIK3). This compound has emerged as a critical pharmacological tool for dissecting the complex roles of SIK isoforms in cellular signaling and disease pathogenesis. SIK3 is a key regulator of the LKB1 signaling pathway and has been implicated in the control of the CREB-regulated transcription coactivators (CRTCs), which are master regulators of genes involved in metabolism, cell growth, and survival. By selectively inhibiting SIK3, this compound promotes the dephosphorylation and subsequent nuclear localization of CRTC2 and CRTC3, thereby modulating transcription of downstream targets. Its primary research value lies in oncology, where it is used to investigate SIK3's role in cancer cell proliferation, survival, and migration, particularly in contexts where the LKB1 pathway is dysregulated, such as in certain lung cancers. Preclinical studies indicate that SIK3 inhibition can suppress the growth of non-small cell lung cancer (NSCLC) cells, suggesting its utility as a lead compound for developing novel anticancer therapeutics [https://www.nature.com/articles/s41598-021-91786-z]. Researchers utilize this inhibitor to explore SIK3's functions beyond oncology, including its impact on lipid metabolism, innate immunity, and circadian rhythms, providing a versatile tool for signal transduction research.

Properties

IUPAC Name

N'-(3,4-dimethylphenyl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-14-8-9-17(12-15(14)2)24-20(27)19(26)22-10-11-28-21-23-13-18(25-21)16-6-4-3-5-7-16/h3-9,12-13H,10-11H2,1-2H3,(H,22,26)(H,23,25)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYVUUIDZVLTIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(3,4-dimethylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide, identified by CAS number 897457-04-4, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H22N4O2SC_{21}H_{22}N_{4}O_{2}S, with a molecular weight of 394.5 g/mol. The compound features a complex structure that includes an imidazole ring and an oxalamide moiety, which are critical for its biological interactions.

PropertyValue
Molecular Formula C21H22N4O2S
Molecular Weight 394.5 g/mol
CAS Number 897457-04-4

Research indicates that compounds similar to this compound may act as inhibitors of Indoleamine 2,3-dioxygenase (IDO) . IDO is an enzyme involved in the immune response and has been implicated in cancer progression and chronic infections. Inhibition of IDO can enhance immune responses against tumors and pathogens .

Anticancer Properties

Studies have shown that imidazole derivatives can exhibit significant anticancer activity through the inhibition of IDO. For instance, the development of phenyl-imidazole derivatives has led to compounds that are ten-fold more potent than their predecessors in inhibiting IDO . This suggests that this compound may also possess similar properties.

Immunomodulatory Effects

The compound's structure allows it to potentially modulate immune responses by targeting pathways associated with immune suppression. By inhibiting IDO activity, it may restore T-cell function and promote anti-tumor immunity .

Case Studies and Research Findings

  • IDO Inhibition Study : A systematic study on phenyl-imidazole derivatives demonstrated that modifications at specific positions on the imidazole ring significantly enhanced inhibitory potency against IDO. The findings suggest that structural optimization can lead to the development of more effective therapeutic agents targeting immune suppression in cancer therapy .
  • Structure-Based Drug Design : Computational docking studies have been employed to predict the binding affinity of various derivatives to IDO. The results indicate that specific interactions within the active site can be exploited to design more effective inhibitors .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares its oxalamide backbone with several analogs, but substituent variations significantly influence its properties. Key comparisons include:

Table 1: Structural Comparison of Oxalamide Derivatives
Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Reference
N1-(3,4-Dimethylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide (Target) 3,4-Dimethylphenyl, thioethyl-imidazole C21H23N4O2S* ~397.5 N/A
N1-(2-Chlorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide 2-Chlorophenyl, thioethyl-imidazole C19H17ClN4O2S 400.9
N1-(2-(2-(4-Chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide Thiazolo-triazol, 3,4-dimethoxyphenyl C22H20ClN5O4S 485.9
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 3,4-Dichlorophenyl, thiazole C11H8Cl2N2OS 287.1

*Estimated based on structural similarity to and .

  • In contrast, the 3,4-dimethoxyphenyl group in may enhance solubility due to methoxy groups’ hydrogen-bonding capacity.
  • Heterocyclic Moieties : The thioethyl-imidazole group in the target compound and differs from the thiazole in and the thiazolo-triazol in . Imidazole’s nitrogen atoms may facilitate hydrogen bonding or metal coordination, as seen in acetamide derivatives .

Physicochemical Properties

  • Solubility : The thioethyl-imidazole group may reduce aqueous solubility compared to methoxy-containing analogs .
  • Hydrogen Bonding : The oxalamide backbone and imidazole nitrogen atoms enable hydrogen bonding, as seen in acetamide derivatives forming R22(8) motifs .

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